2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C8H6ClF3N2O2 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation and Toxicity Studies
Studies on carbamates, including compounds similar to 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate, highlight their environmental degradation processes and potential toxicity. Research by Smith and Bucher (2012) provides a comprehensive review of the degradation and loss of the N-phenyl carbamate chlorpropham, emphasizing its environmental impact and the varying degradation rates observed through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012). This review sheds light on the environmental behavior of carbamate pesticides and their breakdown products, which are relevant for understanding similar compounds' fate in the environment.
Fluoroalkylation in Aqueous Media
The use of fluoroalkyl groups, including the trifluoroethyl group, in organic synthesis within aqueous environments is an area of growing interest. Song et al. (2018) reviewed the progress of aqueous fluoroalkylation reactions, highlighting the environmental-friendly aspects of using water or its presence in fluoroalkylation processes (Song et al., 2018). This includes the strategic placement of fluoroalkyl groups in pharmaceuticals and agrochemicals to modify their physical, chemical, and biological properties, providing insights into the utility of such modifications in scientific research.
Health Impacts of Carbamate Pesticides
The health impacts of carbamate pesticides, which are related to the broader category of N-substituted carbamates, have been studied extensively. Bansal (2022) summarized the accumulation and health effects of carbamate and dithiocarbamate pesticides in food, water, and their use in agriculture and medicinal chemistry (Bansal, 2022). This research is crucial for understanding the potential health risks associated with exposure to carbamate compounds, including those similar to this compound.
Non-Phosgene Synthesis of N-Substituted Carbamates
The synthesis of N-substituted carbamates, including methods that avoid the use of phosgene, is a significant area of research due to environmental and safety concerns. Jianpen's review (2014) on non-phosgene synthesis of N-substituted carbamates explores various carbonyl reagents for synthesizing these compounds, offering a greener alternative for chemical manufacturing (Jianpen, 2014). This research is directly relevant to the development of safer, more sustainable methods for producing carbamate derivatives, including this compound.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.